molecular formula C5H5F3N2S B6264465 N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine CAS No. 134881-00-8

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B6264465
CAS No.: 134881-00-8
M. Wt: 182.17 g/mol
InChI Key: UOHYMUGCEQFVHJ-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with methylating agents and trifluoromethylating reagents. One common method includes the use of N-methylthiazolium salts, which are reacted with trifluoromethylating agents under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

134881-00-8

Molecular Formula

C5H5F3N2S

Molecular Weight

182.17 g/mol

IUPAC Name

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H5F3N2S/c1-9-4-10-3(2-11-4)5(6,7)8/h2H,1H3,(H,9,10)

InChI Key

UOHYMUGCEQFVHJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CS1)C(F)(F)F

Purity

95

Origin of Product

United States

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